molecular formula C11H12N2O2 B12122339 4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one CAS No. 3846-12-6

4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B12122339
CAS No.: 3846-12-6
M. Wt: 204.22 g/mol
InChI Key: ZGJZGEQQONOLPF-UHFFFAOYSA-N
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Description

4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2. It is part of the oxazolidinone family, which is known for its diverse pharmacological properties and applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which includes an effective intramolecular ring closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more hydrogenated product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group and phenyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

3846-12-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3

InChI Key

ZGJZGEQQONOLPF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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